molecular formula C12H18N2O3 B13218247 Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13218247
M. Wt: 238.28 g/mol
InChI Key: SJDSBWRCZQSZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and an oxolane ring fused to the pyrazole moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated pyrazole derivatives.

Scientific Research Applications

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Ethyl 1-ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 1-ethyl-3-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-ethyl-3-(morpholin-2-yl)-1H-pyrazole-4-carboxylate

Uniqueness: The presence of the oxolane ring in this compound distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 1-ethyl-3-(oxolan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-3-14-8-9(12(15)16-4-2)11(13-14)10-6-5-7-17-10/h8,10H,3-7H2,1-2H3

InChI Key

SJDSBWRCZQSZJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2CCCO2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.